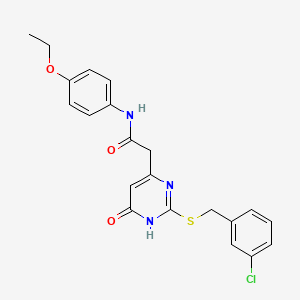

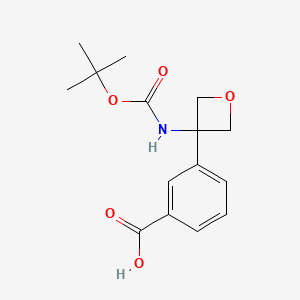

![molecular formula C10H17NO3 B2860973 tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate CAS No. 2091263-82-8](/img/structure/B2860973.png)

tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Properties

- Enantioselective Synthesis of Carbocyclic Analogues : This compound is an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structure confirms the relative substitution pattern in β-2-deoxyribosylamine (Ober et al., 2004).

- Study of tert-Butyl Substituents : The tert-butyl group is commonly used in medicinal chemistry. Its incorporation impacts properties like lipophilicity and metabolic stability, and alternative substituents are explored (Westphal et al., 2015).

- Hydrolysis and Structural Characterization : tert-Butyl-substituted alumoxanes, related to the tert-butyl group, have been synthesized and characterized, providing insights into the chemistry of alumoxanes (Mason et al., 1993).

Bioisosteres and Drug Analogues

- Formation and Characteristics of Bicyclo[1.1.1]pentyl Anion : Research into the bicyclo[1.1.1]pentyl anion, which shares similarities with the tert-butyl group, sheds light on acidity and bond dissociation energy, important for drug design (Reed et al., 2002).

- Development of Nanofibers for Sensory Materials : tert-Butyl carbazole derivatives have been used to create nanofibers with strong blue light emission, useful in detecting acid vapors. This highlights the application of tert-butyl derivatives in sensory materials (Sun et al., 2015).

- Hydrogenation in Pharmaceutical Synthesis : The hydrogenation of tert-butoxycarbonylamino compounds demonstrates their use in producing specific pharmaceutical intermediates (Smith et al., 2001).

Advanced Organic Synthesis Techniques

- Direct Synthesis of 3-Alkylbicyclo[1.1.1]pentan-1-amines : Innovative methods for synthesizing alkylbicyclo[1.1.1]pentan-1-amines from propellane have been developed. This offers new pathways in organic synthesis, highlighting the utility of bicyclo[1.1.1]pentane scaffolds (Hughes et al., 2019).

- Selective Synthesis of Difluorobicyclo[1.1.1]pentane Analogues : This synthesis showcases the potential of bicyclo[1.1.1]pentane analogues to replace certain molecular fragments, improving drug properties (Ma et al., 2019).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . There are several precautionary statements associated with the compound as well .

特性

IUPAC Name |

tert-butyl N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-8(2,3)14-7(12)11-9-4-10(13,5-9)6-9/h13H,4-6H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOQGFDRQILQKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CC(C1)(C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

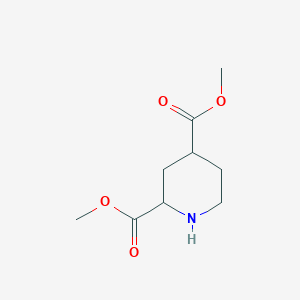

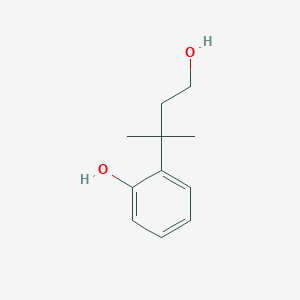

![Methyl (6S,7R)-6-aminospiro[2.5]octane-7-carboxylate;hydrochloride](/img/structure/B2860895.png)

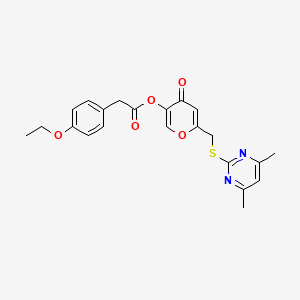

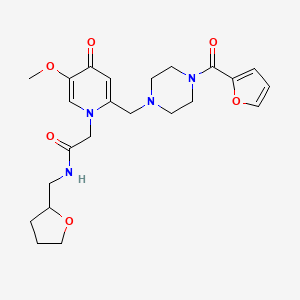

![(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone](/img/structure/B2860898.png)

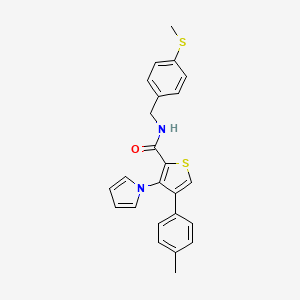

![2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one](/img/structure/B2860906.png)

![(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2860907.png)

![2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole](/img/structure/B2860910.png)

![2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2860911.png)

![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2860913.png)